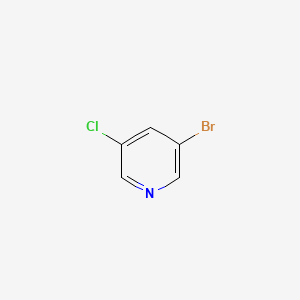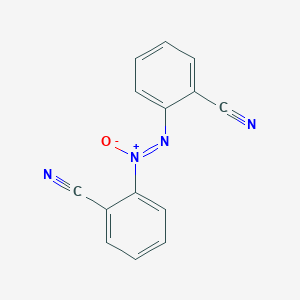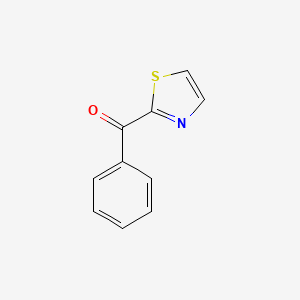
3-Bromo-5-cloropiridina
Descripción general
Descripción
3-Bromo-5-chloropyridine is a useful research compound. Its molecular formula is C5H3BrClN and its molecular weight is 192.44 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-5-chloropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis farmacéutica
3-Bromo-5-cloropiridina: es un intermedio valioso en la síntesis de varios compuestos farmacéuticos. Su estructura halogenada la convierte en un bloque de construcción versátil para la construcción de moléculas complejas, incluidos los inhibidores de quinasas, los agentes antivirales y los agentes antitumorales . Es particularmente útil en la creación de compuestos que se dirigen a proteínas o vías específicas dentro del cuerpo.
Producción agroquímica
En la industria agroquímica, This compound sirve como precursor para el desarrollo de pesticidas y herbicidas. Su reactividad con otros compuestos orgánicos permite la síntesis de productos químicos que son efectivos para proteger los cultivos de plagas y enfermedades .
Ciencia de materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades electrónicas o fotónicas específicas. Su incorporación a polímeros o recubrimientos puede mejorar el rendimiento del material en diversas aplicaciones industriales .
Síntesis orgánica
Como intermedio orgánico, This compound se utiliza en una amplia gama de reacciones sintéticas. Participa en reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, que son fundamentales en la construcción de enlaces carbono-carbono en moléculas orgánicas .
Investigación bioquímica
En bioquímica, This compound se utiliza como reactivo bioquímico. Se puede utilizar para modificar moléculas biológicas o como trazador en ensayos bioquímicos, ayudando en el estudio de procesos biológicos y el descubrimiento de nuevos fármacos .
Investigación química
Este compuesto juega un papel crucial en la investigación química, sirviendo como un reactivo estándar para probar y desarrollar nuevas metodologías sintéticas. Sus patrones de reactividad predecibles lo convierten en un candidato ideal para la investigación fundamental en química .
Safety and Hazards
When handling 3-Bromo-5-chloropyridine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
3-Bromo-5-chloropyridine is a biochemical reagent
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking
Biochemical Pathways
Pyridine derivatives can participate in a wide range of biochemical reactions, and the specific pathways affected would depend on the compound’s specific targets .
Pharmacokinetics
The compound’s molecular weight (19244 g/mol ) suggests that it could be absorbed and distributed in the body. The presence of halogens (bromine and chlorine) in the molecule may influence its metabolic stability and excretion .
Result of Action
Safety information suggests that the compound may cause respiratory irritation , indicating that it could have effects at the cellular level.
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-chloropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for palladium-catalyzed cross-coupling with boron reagents . This interaction is crucial for forming carbon-carbon bonds in organic synthesis. Additionally, 3-Bromo-5-chloropyridine can inhibit certain enzymes due to its halogenated structure, which can interfere with enzyme-substrate interactions.
Cellular Effects
The effects of 3-Bromo-5-chloropyridine on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-5-chloropyridine has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways . This compound can also modulate the expression of genes involved in detoxification processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Bromo-5-chloropyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the bromine and chlorine atoms in 3-Bromo-5-chloropyridine can form halogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-5-chloropyridine in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 3-Bromo-5-chloropyridine can lead to cumulative effects on cellular function, such as increased oxidative stress and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-chloropyridine vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, it can cause toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage level triggers significant adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
3-Bromo-5-chloropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity. For example, the oxidation of 3-Bromo-5-chloropyridine by cytochrome P450 enzymes can produce reactive intermediates that may contribute to its toxic effects.
Transport and Distribution
The transport and distribution of 3-Bromo-5-chloropyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-Bromo-5-chloropyridine within tissues can vary depending on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 3-Bromo-5-chloropyridine can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of 3-Bromo-5-chloropyridine within these organelles can influence its biochemical effects and toxicity.
Propiedades
IUPAC Name |
3-bromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDOPUBSLPBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345670 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73583-39-8 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromo-5-chloropyridine in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine?
A1: 3-Bromo-5-chloropyridine serves as a crucial intermediate in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine. [] The synthesis involves a two-step reaction where 2-amino-5-chloropyridine first reacts with N-bromo succinimide to yield 3-Bromo-5-chloropyridine. This intermediate then reacts with chloroacetaldehyde under specific conditions to produce the final product, 6-chloro-8-bromoimidazo[1,2-a]pyridine. []
Q2: Are there alternative synthetic routes to 6-chloro-8-bromoimidazo[1,2-a]pyridine that do not utilize 3-Bromo-5-chloropyridine?
A2: The provided research focuses solely on a specific synthetic method employing 3-Bromo-5-chloropyridine. [] Further research is required to explore alternative synthetic pathways for 6-chloro-8-bromoimidazo[1,2-a]pyridine and to compare their efficacy, cost, and environmental impact.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)



![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)
![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)




![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
